molecular formula C11H12F2N2O B1320380 1-(2,4-Difluorobenzoyl)piperazine CAS No. 926209-09-8

1-(2,4-Difluorobenzoyl)piperazine

Cat. No.: B1320380
CAS No.: 926209-09-8
M. Wt: 226.22 g/mol
InChI Key: RGXBIPKSNLZMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorobenzoyl)piperazine is a high-purity chemical building block of significant interest in pharmaceutical and organic chemistry research. This compound serves as a fundamental scaffold for the development of novel bioactive molecules. Its core structure, featuring a piperazine ring acylated with a 2,4-difluorobenzoyl group, is a key motif found in compounds investigated for various biological activities, including potential use as kinase inhibitors and serotonin receptor antagonists . A key area of research for this molecule is its dynamic conformational behavior in solution. Studies using dynamic NMR spectroscopy have revealed that this compound exists as rotational conformers due to the restricted rotation around the partial C–N amide bond. The energy barriers for this conformational exchange can be quantified using variable-temperature (VT) NMR techniques and EXSY experiments, providing valuable insights into its molecular dynamics and stability that are critical for rational drug design . The compound is fully characterizable by 1H, 13C, and 19F NMR spectroscopy, as well as mass spectrometry. Researchers value this reagent for synthesizing more complex N,N-diacylated piperazine derivatives and for its utility in probing structure-activity relationships. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-difluorophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXBIPKSNLZMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Reaction Pathways for 1 2,4 Difluorobenzoyl Piperazine

Established Synthetic Routes and Process Optimizations

The construction of the 1-(2,4-Difluorobenzoyl)piperazine scaffold primarily relies on well-established reactions that have been optimized for efficiency and yield.

Acylation Reactions Involving 2,4-Difluorobenzoyl Chloride and Piperazine (B1678402) Nucleophiles

The most direct and widely employed method for the synthesis of this compound is the acylation of piperazine with 2,4-difluorobenzoyl chloride. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A general procedure involves dissolving piperazine in a suitable solvent, such as dichloromethane (B109758), and cooling the mixture in an ice bath. A base, commonly triethylamine (B128534), is added, followed by the dropwise addition of 2,4-difluorobenzoyl chloride. The reaction mixture is then stirred for several hours at room temperature to ensure complete conversion. The product is subsequently isolated and purified through standard work-up procedures, including extraction and crystallization. To prevent the formation of the undesired bis-acylated product, an excess of piperazine is often used.

In a related synthesis of 1-(2,4-difluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine, the acylation of 1-(4-chlorobenzhydryl)piperazine (B1679854) with 2,4-difluorobenzoyl chloride was conducted in dry dichloromethane at 0-5 °C in the presence of triethylamine, with the reaction proceeding for 5-6 hours at room temperature. mdpi.com This highlights the general applicability of these conditions for acylating piperazine derivatives.

Table 1: Reaction Parameters for the Acylation of Piperazine Derivatives with Benzoyl Chlorides

ReactantsSolventBaseTemperatureTimeYieldReference
1-(4-chlorobenzhydryl)piperazine, 2,4-difluorobenzoyl chlorideDichloromethaneTriethylamine0-5 °C to RT5-6 h- mdpi.com
Piperazine, Benzoyl chlorideDichloromethaneImidazole--83% rsc.org

Note: The yield for the direct acylation of piperazine with 2,4-difluorobenzoyl chloride is not explicitly stated in the provided context, but the related reaction yields suggest high efficiency.

Hydrolysis of Acetyl-Protected Precursors for Target Compound Formation

Another strategic approach to synthesize mono-acylated piperazines involves the use of a protecting group strategy. N-acetylpiperazine can be acylated with 2,4-difluorobenzoyl chloride to form 1-acetyl-4-(2,4-difluorobenzoyl)piperazine. The subsequent selective removal of the acetyl group by hydrolysis affords the desired this compound. This method is particularly useful for controlling the regioselectivity of the acylation and preventing the formation of di-substituted byproducts.

The hydrolysis of the acetyl group is typically achieved under basic or acidic conditions. For instance, a general method for the deacetylation of N-acetylpiperazines involves heating the compound in an aqueous or alcoholic solution of a strong acid or base.

Reductive Alkylation Strategies in Analog Synthesis

Reductive amination, or reductive alkylation, provides a versatile method for the synthesis of N-substituted piperazine analogs. researchgate.netmdpi.com This two-step, one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of analogs of this compound, one could envision a strategy where a piperazine derivative is reacted with an appropriate aldehyde or ketone. For example, the synthesis of various N-alkylpiperazines has been successfully achieved using reductive amination with aldehydes and sodium triacetoxyborohydride (B8407120) as the reducing agent. researchgate.net This methodology can be extended to the synthesis of more complex analogs by employing functionalized aldehydes and ketones. In the synthesis of Venetoclax, an excess of unprotected piperazine was reacted with an aryl partner, followed by reductive amination with an aldehyde to introduce another substituent. mdpi.com

Mechanistic Investigations of Formation and Transformation Pathways

Understanding the mechanisms behind the formation and transformation of this compound is crucial for optimizing reaction conditions and exploring new synthetic avenues.

Elucidation of Friedel-Crafts Acylation Mechanisms in Benzoylpiperazine Synthesis

While the direct synthesis of this compound involves the acylation of piperazine itself, the principles of Friedel-Crafts acylation are relevant to the synthesis of the 2,4-difluorobenzoyl chloride precursor and understanding its reactivity. libretexts.orgchemguide.co.ukkhanacademy.orgyoutube.com

Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. libretexts.orgchemguide.co.ukkhanacademy.orgyoutube.com The mechanism involves the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride (in this case, 2,4-difluorobenzoyl chloride). This coordination makes the chlorine a better leaving group, facilitating its departure and the formation of a resonance-stabilized acylium ion. The positive charge on the carbonyl carbon of the acylium ion is delocalized onto the oxygen atom, increasing its stability.

Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring (in the synthesis of the precursor) or the nucleophilic nitrogen of piperazine (in the primary synthesis of the target compound). In the case of an aromatic ring, this attack temporarily disrupts the aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation/Neutralization: In an aromatic substitution, a weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. In the acylation of piperazine, the initial product is a salt, which is then neutralized by the base present in the reaction mixture.

Radical Coupling Pathways in Piperazine C-H Functionalization

Recent advancements in synthetic chemistry have introduced radical coupling pathways as a powerful tool for the C-H functionalization of saturated heterocycles like piperazine. mdpi.combeilstein-journals.orgencyclopedia.pub These methods offer novel retrosynthetic disconnections for the synthesis of complex piperazine derivatives.

Photoredox catalysis has emerged as a prominent strategy for the direct C-H functionalization of piperazines. mdpi.comencyclopedia.pub The general mechanism involves the following steps:

Generation of a Radical Cation: A photocatalyst, upon excitation by visible light, becomes a potent oxidant or reductant. In many cases, an iridium-based photocatalyst is used to oxidize the piperazine nitrogen, generating a piperazine radical cation.

Formation of an α-Amino Radical: A base present in the reaction mixture then deprotonates the carbon atom adjacent (alpha) to the positively charged nitrogen, leading to the formation of an α-amino radical.

Radical Coupling: This α-amino radical can then couple with a suitable radical acceptor, such as an electron-deficient arene or a vinyl sulfone, to form a new carbon-carbon bond. mdpi.comencyclopedia.pub

While direct C-H functionalization of 1-benzoylpiperazines via radical pathways is a developing area, the established principles suggest its feasibility. The benzoyl group, being electron-withdrawing, would influence the electronic properties of the piperazine ring and potentially direct the site of C-H activation. Further research in this area could open up new avenues for the synthesis of novel analogs of this compound.

Acid-Mediated Cyclic Iminium Formation and Reduction Mechanisms

While direct acylation of a pre-formed piperazine ring is common, the construction of the piperazine core itself can be achieved through various methods, including those involving acid-mediated cyclic iminium ion formation. This strategy often begins with acyclic precursors that are induced to cyclize.

One such approach is the tandem reductive amination-cyclization. For instance, substituted piperazin-2-ones can be synthesized in a one-pot reaction from amino acid methyl esters. nih.gov This process involves the formation of an imine or iminium ion intermediate, which then undergoes intramolecular cyclization.

The general mechanism for reductive amination involves the reaction of an aldehyde or ketone with an amine under slightly acidic conditions to form an iminium ion. youtube.com This intermediate is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). masterorganicchemistry.com These reducing agents are selective for the iminium ion over the carbonyl starting material. masterorganicchemistry.com

In the context of piperazine synthesis, a diamine precursor can react with a dicarbonyl compound or a functionalized equivalent. The initial condensation forms an iminium ion, which can then be trapped intramolecularly by the second amine functionality, leading to the piperazine ring after reduction. Although not explicitly detailed for this compound, this methodology represents a plausible route to substituted piperazine cores which can subsequently be acylated.

Novel Synthetic Approaches and Catalyst Development

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods. The synthesis of piperazine derivatives has benefited significantly from these advancements, particularly in the areas of photoredox catalysis and multicomponent reactions.

Application of Photoredox Catalysis for Piperazine C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a mild and efficient alternative to traditional methods. nih.govencyclopedia.pub This approach is particularly valuable for the late-stage modification of complex molecules. In the context of piperazines, photoredox catalysis has been successfully employed for the α-C–H functionalization of the piperazine ring. nih.govmdpi.com

The general strategy involves the single-electron oxidation of the piperazine nitrogen atom by an excited photocatalyst, such as an iridium complex. encyclopedia.pub This generates a nitrogen-centered radical cation, which is then deprotonated at the α-position to form an α-amino radical. This radical intermediate can then engage in a variety of coupling reactions. For example, the α-C–H arylation of N-Boc protected piperazine with 1,4-dicyanobenzene has been achieved in high yield using an iridium photocatalyst. nih.govencyclopedia.pub

While direct photoredox C-H functionalization of this compound itself is not extensively documented, the principles have been demonstrated on N-acyl and N-Boc protected piperazines. mdpi.com The electron-withdrawing nature of the benzoyl group would influence the reactivity of the nitrogen atoms and adjacent C-H bonds, presenting both challenges and opportunities for selective functionalization.

CatalystReactantProduct TypeYield (%)Reference
Ir(ppy)₃N-Boc-piperazine, 1,4-dicyanobenzeneα-Arylated piperazine95 nih.gov
Ir(ppy)₃N-Boc-piperazine, Vinyl sulfoneα-Vinylated piperazine74 nih.gov
Ir(ppy)₃N-Boc-piperazine, Heteroaryl chlorideα-Heteroarylated piperazine35-84 nih.gov

Exploration of Multicomponent Reaction Strategies for Diverse Derivatives

Multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step by combining three or more starting materials. organic-chemistry.org Several MCRs have been developed for the synthesis of piperazine and its derivatives, allowing for rapid access to diverse libraries of compounds. organic-chemistry.org

One prominent example is the Ugi four-component reaction (U-4CR), which can be adapted to produce piperazine scaffolds. For instance, a one-pot synthesis of diketopiperazines can be achieved by reacting an α-amino acid ester, an N-protected α-amino acid, an aldehyde or ketone, and an isocyanide. organic-chemistry.org Subsequent deprotection and cyclization yield the desired piperazine-2,5-dione core. nih.gov

Another strategy involves the use of bifunctional starting materials in an MCR. For example, the combination of a diamine, an aldehyde, an isocyanide, and a carboxylic acid can lead to the formation of a linear adduct that can subsequently be cyclized to form the piperazine ring. The synthesis of 1,4-disubstituted piperazines has been achieved through such strategies. researchgate.netnih.gov

While a direct MCR for this compound is not explicitly described, these methodologies provide a powerful platform for the de novo synthesis of highly substituted piperazine rings. By carefully selecting the starting components, it is conceivable to construct a piperazine core that is pre-functionalized or readily convertible to the desired this compound.

MCR TypeKey Starting MaterialsProduct ScaffoldReference
Ugi-4CR / Cyclizationα-Amino acid ester, N-protected α-amino acid, Aldehyde/Ketone, IsocyanideDiketopiperazine organic-chemistry.org
Ugi-typeDiamine, Chloroacetaldehyde, Isocyanide, Carboxylic AcidPiperazine organic-chemistry.org
DABCO-basedDABCO, Dihaloalkane, Nucleophile1,4-Disubstituted Piperazine researchgate.net

Chemical Transformations and Derivatization Strategies of 1 2,4 Difluorobenzoyl Piperazine and Its Analogs

Functional Group Interconversions of the Benzoyl Moiety

The carbonyl group of the benzoyl moiety in 1-(2,4-difluorobenzoyl)piperazine is a key site for chemical modifications, allowing for its conversion into other important functional groups such as carboxylic acids and alcohols.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The oxidation of the ketone functionality in aryl ketones to produce carboxylic acids is a fundamental transformation in organic synthesis. While specific literature on the oxidation of this compound is not abundant, general methods for the oxidation of aryl ketones can be applied. One common and effective method involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under alkaline conditions. orgoreview.comlibretexts.org This reaction typically proceeds by cleavage of the carbon-carbon bond adjacent to the carbonyl group.

For instance, the oxidation of an aryl ketone with hot alkaline KMnO₄ can lead to the formation of a carboxylate salt, which upon acidic workup, yields the corresponding carboxylic acid. orgoreview.com In the case of this compound, this transformation would theoretically yield 2,4-difluorobenzoic acid and piperazine-1-carboxylic acid, following the cleavage of the amide bond under harsh oxidative conditions. However, controlling the reaction to selectively oxidize the ketone without affecting the piperazine (B1678402) ring can be challenging and may require careful optimization of reaction conditions.

Another approach for the oxidation of ketones to carboxylic acids is the haloform reaction, which is applicable to methyl ketones. chemistrysteps.com While not directly applicable to this compound itself, this method highlights a pathway for converting specific ketone precursors into carboxylic acids.

Reduction Reactions of the Ketone Functionality to Alcohol Derivatives

The reduction of the ketone in this compound to the corresponding secondary alcohol, (2,4-difluorophenyl)(piperazin-1-yl)methanol, is a more straightforward transformation. This can be readily achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and selective choice for the reduction of aldehydes and ketones. masterorganicchemistry.comrsc.orgchemguide.co.uk

The reaction with NaBH₄ is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. chemguide.co.uk The hydride from the borohydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated by the solvent to yield the alcohol. rsc.org This method is generally high-yielding and tolerates a wide range of functional groups, making it suitable for the reduction of complex molecules like this compound.

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used; however, NaBH₄ is often preferred due to its milder nature and greater functional group tolerance. rsc.org

Substituent Effects on Reactivity and Positional Selectivity

The presence of two fluorine atoms on the benzoyl ring significantly influences the chemical reactivity and positional selectivity of this compound in various reactions.

Analysis of Inductive and Resonance Effects on Aromatic Substitution

The fluorine atoms at the ortho and para positions of the benzoyl group exert strong electronic effects on the aromatic ring. Fluorine is the most electronegative element, and therefore, it exhibits a strong electron-withdrawing inductive effect (-I effect). vaia.com This effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by reducing the electron density of the π-system.

Impact of Fluoro Substituents on Electronic Properties and Reaction Direction

The electronic properties of the 2,4-difluorobenzoyl moiety can be quantitatively assessed using Hammett substituent constants (σ). wikipedia.org The σ values for fluorine at the meta (σm) and para (σp) positions are +0.34 and +0.06, respectively. pitt.edu The positive values indicate that fluorine is an electron-withdrawing group. The larger value for σm reflects the dominance of the inductive effect at this position, while the smaller σp value is a result of the opposing resonance effect.

Derivatization at the Piperazine Nitrogen Atom

The secondary amine in the piperazine ring of this compound provides a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of a diverse library of analogs. Common derivatization strategies include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: This can be achieved through reductive amination or by reaction with alkyl halides. Reductive amination involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] or sodium cyanoborohydride (NaBH₃CN). harvard.edumdpi.com This method is highly efficient for forming C-N bonds and can be used to introduce a wide variety of alkyl and arylalkyl groups. mdpi.comnih.gov

N-Acylation: The piperazine nitrogen can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to yield the corresponding amides. For example, reaction with benzoyl chloride would yield 1-benzoyl-4-(2,4-difluorobenzoyl)piperazine. This reaction is a common strategy for introducing further diversity into the molecule. mdpi.com

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base affords the corresponding sulfonamides. This modification can significantly alter the electronic and steric properties of the piperazine moiety.

The following table summarizes some examples of derivatization reactions at the piperazine nitrogen:

ReagentReaction TypeProduct Type
Aldehyde/Ketone + Reducing AgentReductive AminationN-Alkylpiperazine
Acyl Chloride/AnhydrideN-AcylationN-Acylpiperazine
Sulfonyl ChlorideN-SulfonylationN-Sulfonylpiperazine

These derivatization strategies are crucial in drug discovery for modulating the physicochemical properties and biological activity of the parent compound.

Nucleophilic Substitution Reactions with Varied Electrophiles

The secondary amine of the this compound core is a nucleophilic center that readily participates in reactions with a wide array of electrophilic partners. This reactivity is the foundation for creating diverse libraries of analogs. The most common transformations involve N-alkylation and N-arylation, which introduce a vast range of substituents to the piperazine nitrogen.

N-alkylation is frequently achieved through nucleophilic substitution reactions with alkyl halides (chlorides, bromides) or sulfonates. mdpi.comnih.gov These reactions are typically conducted in the presence of a base to neutralize the acid generated during the reaction. The choice of the alkylating agent allows for the introduction of simple alkyl chains, as well as more complex moieties containing additional functional groups. For instance, reaction with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has been used to synthesize analogs of pharmacologically active compounds. mdpi.com

Reductive amination represents another important method for N-alkylation, where the piperazine derivative reacts with an aldehyde or ketone in the presence of a reducing agent. mdpi.com This strategy is particularly useful for introducing more complex and sterically hindered alkyl groups.

N-arylation of the piperazine nitrogen is commonly accomplished through nucleophilic aromatic substitution (SNAr) reactions, especially with electron-deficient (hetero)aryl halides. mdpi.comnih.gov The presence of electron-withdrawing groups on the aryl halide facilitates the substitution reaction. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile alternative for N-arylation, allowing for the coupling of a broader range of aryl halides with the piperazine nitrogen. nih.gov Copper-catalyzed methods, like the Ullmann condensation, are also employed for the N-arylation of piperazines with aryl halides. nih.gov

The following interactive table summarizes representative nucleophilic substitution reactions performed on piperazine cores, illustrating the variety of electrophiles that can be employed.

Piperazine DerivativeElectrophileReaction TypeResulting N-SubstitutionReference
N-Boc-piperazineEthyl 2-chloropyrimidine-5-carboxylateNucleophilic Aromatic Substitution (SNAr)Pyrimidinyl mdpi.com
1-[3-(Trifluoromethyl)phenyl]piperazine1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneN-Alkylation(1,3-Dihydro-2H-benzo[d]imidazol-2-on-1-yl)ethyl mdpi.com
PiperazinePentafluoropyridineNucleophilic Aromatic Substitution (SNAr)Tetrafluoropyridinyl researchgate.net
1-(2,3-Dichlorophenyl)piperazineVarious ArylcarboxamidesAmide CouplingArylcarboxamide nih.gov

Strategic Design of N-Substitution Patterns for Structure-Activity Relationship (SAR) Studies

The strategic modification of the N-substituent on the piperazine ring of this compound and its analogs is a cornerstone of structure-activity relationship (SAR) studies. These studies aim to understand how different chemical features of the N-substituent influence the compound's interaction with biological targets, such as dopamine (B1211576) and serotonin (B10506) receptors, which are often implicated in the therapeutic effects of these compounds. nih.govnih.govnih.gov

For example, in the context of developing antipsychotic agents, the N-substituent is often a larger, more complex moiety designed to interact with specific subpockets of the target receptor. The introduction of arylalkyl or heteroarylalkyl groups is a common strategy. The length and flexibility of the alkyl linker, as well as the nature of the terminal aromatic or heteroaromatic ring, are critical parameters that are systematically varied. Studies have shown that the nature of the arylcarboxamide moiety in N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides strongly influences their intrinsic activity at the dopamine D3 receptor. nih.gov

Furthermore, the substitution pattern on the terminal aryl or heteroaryl ring can have a profound effect on activity and selectivity. The introduction of different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions of this ring allows for the fine-tuning of electronic and steric properties, which in turn affects receptor binding affinity and functional activity. For instance, in a series of piperazine derivatives, the blockade of the anxiolytic and antidepressant-like effects by a 5-HT1A receptor antagonist suggested the involvement of the serotonergic pathway, highlighting the importance of the N-substituent in directing receptor interactions. nih.gov

The following interactive table provides examples of how different N-substitution patterns in piperazine derivatives influence their biological activity, based on findings from various SAR studies.

Core Piperazine StructureN-SubstituentKey SAR FindingTarget/ActivityReference
1-ArylpiperazineButyl-arylcarboxamideIntrinsic activity strongly depends on the nature of the arylcarboxamide moiety.Dopamine D3 Receptor nih.gov
PiperazineVaried substituentsThe LQFM213 derivative showed anxiolytic and antidepressant-like effects, suggesting involvement of the serotonergic pathway.Anxiolytic/Antidepressant nih.gov
1-(Chinolin-2-yl)piperazineButyl-piperidin-2-oneExhibits the profile of a 5-HT1A agonist devoid of dopaminergic activity.Serotonin 5-HT1A Receptor nih.gov
1-(2-Methyl-4-chinolin-2-yl)piperazineButyl-8-azaspiro[4.5]decano-7,9-dionePossesses moderate agonist activity at 5-HT1A and 5-HT2A receptors and affects 5-HT release.Serotonin 5-HT1A/2A Receptors nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural and dynamic features of 1-(2,4-Difluorobenzoyl)piperazine. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular framework and its behavior in solution.

Application of ¹H, ¹³C, and ¹⁹F NMR for Detailed Structural Assignments and Substituent Effects

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are instrumental in confirming the molecular structure of this compound and understanding the electronic effects of the difluorobenzoyl substituent on the piperazine (B1678402) ring.

¹H NMR: The ¹H NMR spectrum exhibits distinct signals for the protons of the piperazine ring and the aromatic protons of the difluorobenzoyl group. The piperazine protons typically appear as complex multiplets due to restricted rotation around the amide bond and chair-chair interconversion of the piperazine ring. rsc.orgnih.gov The aromatic protons show characteristic splitting patterns influenced by the fluorine substituents.

¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is readily identifiable. The carbons of the piperazine ring show distinct chemical shifts, which can be broadened at room temperature due to the dynamic processes occurring in the molecule. rsc.org The aromatic carbons display shifts and couplings consistent with the 2,4-difluoro substitution pattern.

¹⁹F NMR: ¹⁹F NMR is particularly valuable for confirming the presence and positions of the fluorine atoms on the benzoyl ring. The spectrum will show two distinct signals, one for each fluorine atom, with characteristic chemical shifts and coupling constants to each other and to the neighboring aromatic protons. beilstein-journals.orgresearchgate.netnih.gov

The collective data from these NMR experiments provide a detailed map of the molecule's connectivity and the electronic environment of each atom. The electron-withdrawing nature of the 2,4-difluorobenzoyl group influences the chemical shifts of the piperazine protons and carbons, providing insight into the electronic distribution within the molecule.

Table 1: Representative NMR Data for this compound and Related Analogs

NucleusFunctional GroupChemical Shift (ppm) RangeKey Observations
¹H Piperazine N-CH₂3.0 - 4.0Broad or multiple signals due to conformational exchange. rsc.org
Aromatic C-H6.8 - 7.5Complex splitting patterns due to F-H coupling.
¹³C Amide C=O165 - 175Characteristic downfield shift.
Piperazine N-CH₂40 - 50Broadened signals are common. rsc.org
Aromatic C-F155 - 165 (with C-F coupling)Large coupling constants are indicative of direct C-F bonds.
¹⁹F Aromatic C-F-110 to -120Two distinct signals for the non-equivalent fluorine atoms. beilstein-journals.orgresearchgate.netnih.gov

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a general representation based on typical values for similar structures.

Dynamic NMR for Probing Rotational Conformation and Energy Barriers in Piperazine Derivatives

The amide bond in this compound possesses a partial double bond character, which restricts free rotation around the C-N bond. This restricted rotation, along with the chair-chair interconversion of the piperazine ring, leads to the existence of different conformers in solution. rsc.orgnih.gov Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational changes.

By recording NMR spectra at different temperatures, the rates of these dynamic processes can be determined. At low temperatures, the interconversion between conformers is slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc). nih.gov

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.govscispace.com This provides quantitative information about the energy required to overcome the restricted rotation. For N-acylpiperazines, these energy barriers are typically in the range of 56 to 80 kJ/mol. nih.govscispace.com The presence of substituents on the benzoyl ring can influence these energy barriers.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. beilstein-journals.orgresearchgate.netnih.gov In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ion of this compound can then undergo fragmentation, breaking into smaller, characteristic ions. The analysis of these fragment ions provides a "fingerprint" of the molecule, aiding in its identification. Common fragmentation pathways for N-acylpiperazines involve cleavage of the amide bond and fragmentation of the piperazine ring.

Key fragmentation patterns include:

Cleavage of the C-N bond between the piperazine ring and the benzoyl group.

Fragmentation of the piperazine ring itself, leading to characteristic ion clusters.

Loss of small neutral molecules , such as CO or ethylene.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound.

Table 2: Expected Mass Spectrometry Data for this compound

Ion TypeProposed Fragment StructureExpected m/z
Molecular Ion [M]⁺• [C₁₁H₁₂F₂N₂O]⁺•242.09
Fragment 1 [C₇H₃F₂O]⁺ (Difluorobenzoyl cation)141.01
Fragment 2 [C₄H₉N₂]⁺ (Piperazine fragment)85.08

Note: The m/z values are calculated based on the most abundant isotopes.

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Geometry Validation

Single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structure of a molecule in the solid state. rsc.orgbeilstein-journals.orgresearchgate.netnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule.

For this compound, XRD analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the crystalline state. Key structural features that can be determined include:

The planarity of the amide group.

The chair conformation of the piperazine ring.

The relative orientation of the difluorobenzoyl group with respect to the piperazine ring.

Intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the packing of the molecules in the crystal lattice.

XRD studies on similar N-acylpiperazine derivatives have confirmed the presence of a chair conformation for the piperazine ring and have provided detailed information about the geometry of the amide linkage. beilstein-journals.orgresearchgate.netnih.gov

Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational modes include:

C=O stretch: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group.

C-F stretch: Strong absorptions in the region of 1100-1300 cm⁻¹ are indicative of the carbon-fluorine bonds.

C-N stretch: This vibration typically appears in the 1250-1350 cm⁻¹ region.

N-H stretch: If the piperazine nitrogen is not fully substituted, a band in the region of 3300-3500 cm⁻¹ would be observed. For this compound, which has a secondary amine, this peak would be present.

Aromatic C-H stretch: These appear above 3000 cm⁻¹.

Aliphatic C-H stretch: These appear just below 3000 cm⁻¹.

The presence and position of these bands in the IR spectrum provide strong evidence for the presence of the key functional groups in the molecule.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amide C=O Stretch1630 - 1680
Aromatic Fluoride C-F Stretch1100 - 1300
Amine C-N Stretch1250 - 1350
Secondary Amine N-H Stretch3300 - 3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000

Thermogravimetric Analysis (TGA) for Assessment of Thermal Behavior

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. rsc.orgpolymerinnovationblog.com TGA provides valuable information about the thermal stability and decomposition profile of a compound.

When this compound is heated, TGA can be used to determine:

Decomposition Temperature: The temperature at which the compound begins to lose mass due to decomposition.

Thermal Stability: The temperature range over which the compound is stable.

Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of non-volatile decomposition products.

The TGA curve for this compound would likely show a single major weight loss step corresponding to the decomposition of the molecule. The onset temperature of this weight loss is a key indicator of its thermal stability. polymerinnovationblog.com This information is crucial for understanding the material's behavior at elevated temperatures. Studies on piperazine-based compounds have shown that their thermal stability is influenced by their molecular structure. illinois.edu

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and predict a wide range of molecular attributes.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.netmdpi.com For compounds like 1-(2,4-Difluorobenzoyl)piperazine, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher to accurately model the molecule's geometry. researchgate.net

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The absence of imaginary frequencies in a subsequent frequency calculation confirms that the optimized structure represents a true energy minimum. mdpi.com This optimized geometry is crucial, as it serves as the foundation for calculating other electronic properties, such as dipole moment, polarizability, and electrostatic potential. For instance, studies on similar biaryl structures have shown that the choice of functional and the inclusion of a solvent model (like the IEFPCM model) are critical for achieving high accuracy in predicting molecular properties. researchgate.net

Table 1: Typical DFT Calculation Parameters for Geometry Optimization

Parameter Typical Selection Purpose
Method Density Functional Theory (DFT) To calculate the electronic structure of the molecule.
Functional B3LYP, ωB97XD Approximates the exchange-correlation energy, balancing accuracy and computational cost.
Basis Set 6-31G(d,p), cc-pVDZ Defines the set of mathematical functions used to build molecular orbitals.
Task Optimization + Frequency To find the minimum energy geometry and confirm its stability.
Solvent Model PCM, SMD (optional) To simulate the effects of a solvent environment on the molecule's properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich piperazine (B1678402) ring, particularly the nitrogen atom not attached to the benzoyl group. The LUMO, conversely, is anticipated to be distributed over the electron-deficient 2,4-difluorobenzoyl moiety, a consequence of the electron-withdrawing effects of the carbonyl group and the fluorine atoms. rsc.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. Analysis of the FMOs helps in understanding interactions with electrophiles and nucleophiles and is fundamental to predicting how the molecule might interact with a biological target. wikipedia.org

Table 2: Global Reactivity Descriptors Derived from FMO Analysis

Descriptor Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Electronegativity (χ) (I + A) / 2 Measures the power to attract electrons.
Electrophilicity Index (ω) χ² / (2η) Describes the ability of a molecule to accept electrons.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.com It is a cornerstone of structure-based drug design.

Molecular docking simulations for derivatives of this compound are used to predict their binding affinity and mode of interaction with various biological macromolecules. For example, studies on similar piperazine derivatives have explored their potential as inhibitors of targets such as monoamine oxidases (MAOs) nih.gov, cyclooxygenases (COX) nih.gov, and various protein kinases. ekb.egnih.gov The simulations calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex and higher affinity. These predictions help in prioritizing compounds for synthesis and experimental testing. nih.govmdpi.com

Beyond predicting affinity, docking studies provide detailed, three-dimensional models of how a ligand fits into the active site of its target. mdpi.com This allows for the elucidation of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions, that stabilize the complex. For instance, in studies of related 1,2,4-triazole-piperazine hybrids as MAO inhibitors, docking revealed key hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov Similarly, research on anticancer 1-(2-fluorobenzyl)piperazine (B2381060) derivatives identified crucial interactions with amino acid residues like Leu443 and Gly442 in the HER2 protein. researchgate.net For this compound, the difluorophenyl ring could participate in pi-stacking or halogen bonding, the carbonyl oxygen can act as a hydrogen bond acceptor, and the distal nitrogen of the piperazine ring can be a hydrogen bond donor or acceptor, depending on its protonation state.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating calculated molecular descriptors (numerical representations of chemical properties) with experimentally measured activity.

For classes of compounds including benzoylpiperazine derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as antidepressant nih.gov and anticancer effects. researchgate.net The process involves calculating a wide range of descriptors, which can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). mdpi.com

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that predicts activity based on a small number of significant descriptors. mdpi.com For example, a QSAR study on aryl alkanol piperazine derivatives found that descriptors related to the highest occupied molecular orbital (HOMO), molecular shape (Shadow-XZ), and the count of certain nitrogen atoms (S_sssN) were crucial for their noradrenaline reuptake inhibition activity. nih.gov Such models can be highly predictive and are valuable for designing new, more potent analogues prior to their synthesis. ekb.egnih.gov

Prediction of Physicochemical Descriptors for Research Design

The physicochemical properties of a compound are critical determinants of its behavior in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME). Predicting these properties is a cornerstone of modern research design, helping to identify potential liabilities early in the drug discovery process. For this compound, several key descriptors are particularly important.

The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are two of the most important physicochemical descriptors in drug design. TPSA is calculated based on the surface area of polar atoms (typically oxygen and nitrogen) in a molecule and is a strong predictor of a drug's ability to permeate cell membranes. LogP, the ratio of a compound's concentration in an octanol-water mixture, is a measure of its lipophilicity, which affects both absorption and distribution.

For a research compound like this compound, these values are critical for predicting its potential as an orally available drug. The table below shows the computationally predicted values for these descriptors.

DescriptorPredicted ValueSignificance in Research Design
Topological Polar Surface Area (TPSA) 32.3 ŲA lower TPSA is generally associated with better cell membrane permeability and oral bioavailability.
LogP (Octanol-Water Partition Coefficient) 1.83An optimal LogP value (typically between 1 and 3) is desirable for good absorption and distribution characteristics.

Note: The values presented are based on in silico predictions and serve as a guide for research design.

The hydrogen bonding potential and conformational flexibility of a molecule are also key factors in its drug-like properties. The number of hydrogen bond donors and acceptors influences a compound's solubility and its ability to bind to biological targets. The number of rotatable bonds is a measure of the molecule's conformational flexibility; excessive flexibility can lead to a loss of entropy upon binding, which is energetically unfavorable.

These parameters for this compound are predicted computationally to assist in its evaluation as a potential drug candidate.

DescriptorPredicted ValueSignificance in Research Design
Hydrogen Bond Donors 1This count influences solubility and interactions with biological targets.
Hydrogen Bond Acceptors 3This count affects aqueous solubility and the potential for target binding.
Rotatable Bond Count 2A lower number of rotatable bonds is generally favorable for good oral bioavailability.

Note: The values presented are based on in silico predictions and serve as a guide for research design.

Academic Research Utility and Potential Translational Applications

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The inherent chemical reactivity of the piperazine (B1678402) ring, with its two nitrogen atoms, makes it a favored component in drug design and discovery. nih.gov This moiety can be readily modified, allowing for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic properties. nih.gov The compound 1-(2,4-difluorobenzoyl)piperazine serves as a crucial starting material or intermediate in the generation of diverse molecular architectures with potential therapeutic applications.

Precursor in the Development of Antipsychotic Drug Analogs

The piperazine nucleus is a common structural feature in a number of atypical antipsychotic drugs. nih.govresearchgate.net These agents often exert their therapeutic effects through modulation of dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govnih.gov The synthesis of such drugs frequently involves the elaboration of a piperazine core. For instance, the synthesis of potent D2/5-HT2 antagonists has been achieved using piperazine-containing building blocks. nih.gov While direct synthesis of approved antipsychotics from this compound is not prominently documented, its structural motif is highly relevant. The 2,4-difluoro substitution on the benzoyl ring can influence the electronic properties and binding affinities of the final compounds at their target receptors. Researchers can utilize this compound as a starting point to create libraries of novel antipsychotic candidates by further substitution at the second nitrogen of the piperazine ring. This approach allows for the systematic investigation of how different substituents impact receptor binding profiles and functional activities, aiming to develop agents with improved efficacy and reduced side effects. nih.gov

Intermediate in the Synthesis of Other Pharmacologically Relevant Scaffolds

The utility of this compound extends beyond antipsychotic agents. The piperazine scaffold is a versatile building block for a wide array of pharmacologically active molecules, including kinase inhibitors and receptor modulators. nih.gov The synthesis of complex heterocyclic systems often employs piperazine derivatives as key intermediates. For example, the palladium-catalyzed synthesis of arylpiperazines is a common method for creating these privileged structures under relatively mild conditions. google.com

The this compound can be envisioned as an intermediate in the synthesis of compounds targeting a variety of biological pathways. The secondary amine of the piperazine ring is a nucleophilic handle that can be readily functionalized to introduce diverse chemical moieties, leading to compounds with potential applications in oncology, metabolic diseases, and infectious diseases. nih.gov

Exploration of Molecular Interactions at Biological Targets

The this compound scaffold serves as a valuable tool for probing the molecular interactions between small molecules and their biological targets. By systematically modifying the structure of this core, researchers can elucidate the key determinants of binding affinity and functional activity.

Investigation of Neurotransmitter Receptor Modulation Mechanisms

Piperazine derivatives are well-known for their interactions with various neurotransmitter receptors, particularly dopamine and serotonin receptors. nih.govnih.govnih.gov These receptors play crucial roles in the pathophysiology of numerous central nervous system disorders. The study of how different substitutions on the piperazine ring affect receptor binding and signaling provides valuable insights into the molecular basis of drug action.

Derivatives of this compound can be synthesized and evaluated for their affinity and functional activity at different receptor subtypes. For example, studies on related arylpiperazine derivatives have shown that they can act as potent ligands for dopamine D4 and serotonin 5-HT1A and 5-HT2A receptors. nih.govnih.govacs.org The 2,4-difluorobenzoyl moiety can contribute to these interactions through specific hydrogen bonding or other non-covalent interactions with amino acid residues in the receptor's binding pocket. By comparing the activities of a series of analogs, researchers can build detailed structure-activity relationship (SAR) models that guide the design of more selective and potent receptor modulators.

Enzyme Inhibition Studies at the Molecular Level (e.g., ALK, ACC1/2, DPP-IV)

The piperazine scaffold is also a common feature in many enzyme inhibitors. The investigation of how derivatives of this compound interact with the active sites of enzymes can provide a molecular-level understanding of their inhibitory mechanisms.

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of certain cancers, such as non-small cell lung cancer. youtube.com ALK inhibitors are an important class of targeted cancer therapies. youtube.comnih.gov While specific studies on this compound as an ALK inhibitor are not available, piperazine-containing compounds have been developed as potent ALK inhibitors. nih.gov The piperazine ring often serves as a key structural element that positions other functional groups for optimal interaction with the ATP-binding pocket of the kinase. The 2,4-difluorobenzoyl group could potentially form hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors.

Acetyl-CoA Carboxylase (ACC1/2): ACC is a rate-limiting enzyme in fatty acid synthesis and is a target for the treatment of metabolic diseases and cancer. sci-hub.boxbohrium.com Piperazine oxadiazole derivatives have been identified as inhibitors of ACC. nih.govresearchgate.net The development of novel (4-piperidinyl)-piperazine derivatives has also led to potent ACC1/2 non-selective inhibitors. nih.gov The this compound core could be incorporated into novel ACC inhibitor designs, where the difluorobenzoyl moiety could interact with the enzyme's active site.

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is an enzyme involved in glucose metabolism, and its inhibitors are used for the treatment of type 2 diabetes. nih.govyoutube.comyoutube.com Piperazine sulfonamides have been synthesized and evaluated as DPP-IV inhibitors, with some showing promising activity. nih.gov The design of these inhibitors often focuses on mimicking the structure of the natural substrates of DPP-IV. The rigid piperazine scaffold can serve as a template to position key pharmacophoric groups that interact with the enzyme's active site. The 2,4-difluorobenzoyl group could potentially be explored for its ability to enhance binding affinity and selectivity for DPP-IV.

Mechanisms of Antiproliferative Activity and Cell Cycle Perturbation

Piperazine derivatives have been investigated for their potential as anticancer agents. nih.govnih.govmdpi.comescholarship.org These compounds can exert their antiproliferative effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the arrest of the cell cycle. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

The piperazine scaffold is a cornerstone in drug discovery, and its derivatives have been extensively studied to understand how structural modifications influence biological activity. researchgate.net SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

SAR studies on bioactive analogs of this compound reveal that modifications to both the aryl moiety and the piperazine ring profoundly impact activity and selectivity.

Modifications on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. In a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives evaluated for cytotoxicity against various cancer cell lines, the substituents on the benzoyl ring played a significant role. nih.gov Similarly, studies on phenylpiperazine derivatives with acaricidal activity found that substitutions on the phenyl ring are a key determinant of potency. mdpi.com Research on inhibitors of human equilibrative nucleoside transporters (ENTs), based on a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine scaffold, demonstrated that the presence of a halogen substituent on the fluorophenyl moiety next to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. acs.orgnih.gov This highlights the importance of the difluoro substitution pattern in the title compound for potential biological interactions.

Modifications on the Piperazine Ring: The second nitrogen atom (at position 4) of the piperazine ring is a common site for modification to explore SAR. Varying the N-substituents is known to be important for potency and can improve the selectivity of a molecule. acs.org For example, in a series of acaricidal phenylpiperazines, introducing a trifluoromethylsulfonyl group at the N-4 position of the piperazine ring resulted in the highest activity against multiple mite species. mdpi.com This demonstrates that electron-withdrawing groups at this position can significantly enhance biological effects.

The choice of the core heterocycle itself is also a key SAR parameter. In studies comparing piperazine and piperidine (B6355638) derivatives as receptor antagonists, the piperidine ring was identified as a more influential structural element for achieving high affinity at the σ₁ receptor while maintaining affinity for the H₃ receptor. google.com This switch from piperazine to piperidine can dramatically alter selectivity profiles, likely due to changes in the compound's protonation state and basicity at physiological pH. google.comgoogle.com

Table 1: SAR Findings for Phenylpiperazine Analogs

Scaffold/Series Structural Modification Impact on Bioactivity Reference
Phenylpiperazine Acaricides Substitution at N-4 of piperazine with -SO₂CF₃ Highest acaricidal activity observed mdpi.com
ENT Inhibitors Removal of halogen from the phenyl ring Abolished inhibitory effects on ENT1 and ENT2 acs.orgnih.gov
H₃/σ₁ Receptor Ligands Replacement of piperazine core with piperidine Significantly increased affinity for σ₁ receptor google.com
1-(phenoxyethyl)-piperazines Addition of a chlorine atom to the phenoxy moiety Decreased antioxidant properties nih.gov

Rational design strategies are employed to optimize piperazine derivatives for improved potency and selectivity. This often involves computational methods like molecular docking to predict how a molecule will bind to its biological target, followed by chemical synthesis and biological evaluation.

A prime example of rational design is the development of new anticancer agents based on a 1,2-benzothiazine scaffold. mdpi.com In this work, differentially substituted phenylpiperazines were introduced into the scaffold to target topoisomerase II. Molecular docking studies were performed to understand the binding to the DNA-Topo II complex, showing that the designed compounds could interact with key residues. mdpi.com This computational insight guides the synthesis of derivatives with a higher probability of successful target engagement.

Optimization is an iterative process. In the development of potent and selective antagonists for the human melanocortin-4 (MC4) receptor, piperazinebenzylamines were systematically modified. google.com This optimization led to a derivative with a more than 400-fold selectivity for the MC4 receptor over the MC3 receptor and improved oral bioavailability, demonstrating successful enhancement of both target engagement and pharmacokinetic properties. google.com

The synthesis itself is a key part of the design and optimization cycle. A variety of synthetic methodologies, such as Buchwald-Hartwig amination, aromatic nucleophilic substitution, and reductive amination, are used to create libraries of piperazine-containing compounds for screening. nih.gov The choice of synthetic route can be critical for accessing novel derivatives and scaling up the production of a lead compound. For instance, different palladium-catalyzed coupling reactions have been developed for the synthesis of the approved drug vortioxetine, which features a phenylpiperazine core.

Table 2: Examples of Rational Design in Piperazine Derivatives

Objective Design Strategy Outcome Reference
Anticancer Agents Introduce phenylpiperazine into 1,2-benzothiazine scaffold to target Topo II. Use molecular docking to guide design. Derivative identified with stronger cytotoxicity against cancer cells than doxorubicin (B1662922) and good binding to the target. mdpi.com
Selective MC4R Antagonists Optimize N-substituents on a piperazinebenzylamine core. Compound with high potency (Ki = 6.9 nM) and >400-fold selectivity for MC4R vs MC3R. google.com

Emerging Applications in Advanced Materials Science Research

The chemical properties of the this compound scaffold, particularly the basic nitrogen atoms of the piperazine ring, make it a candidate for applications beyond medicine, in the field of advanced materials.

The structure of this compound is well-suited for polymerization reactions. The piperazine moiety contains two secondary amine functional groups that can react with difunctional monomers, such as acyl chlorides, to form polymers. Specifically, it can serve as a diamine monomer in interfacial polycondensation reactions.

A relevant example is the preparation of polypiperazine amide nanofiltration membranes. In this process, an aqueous solution of piperazine is brought into contact with an organic solution of an aromatic multi-acyl chloride (e.g., trimesoyl chloride) at the surface of a porous support layer. The rapid reaction forms a thin, dense, cross-linked polyamide functional layer on the support. Given that this compound contains a piperazine unit, it could theoretically be used in place of or in addition to piperazine in such a reaction. The benzoyl group would terminate one side of the polymerization, but the remaining N-H group of the piperazine ring would still be available to react, potentially creating a functionalized polymer membrane with specific properties conferred by the difluorobenzoyl group.

There is a growing interest in developing materials for anhydrous proton exchange membranes (PEMs) that can operate at temperatures above 100°C for fuel cell applications. The mechanism in these materials often relies on proton hopping through a network of hydrogen bonds, facilitated by non-aqueous carriers. Heterocyclic molecules containing nitrogen, such as imidazole, triazole, and pyrazole, are frequently used as proton carriers when doped into polymers.

The piperazine ring, with its two basic nitrogen atoms, is also a candidate for this application. The nitrogen atoms can be protonated and deprotonated, allowing them to participate in a proton relay system (a Grotthuss-type mechanism), which is essential for proton conduction in the absence of water. The potential for piperazine-containing materials in this field is an active area of research. For example, a uranyl-organic complex incorporating homopiperazine (B121016) was found to exhibit proton conductivity. nih.gov

While direct studies incorporating this compound into proton-conducting materials are not prominent, its fundamental structure is relevant. The basicity of the piperazine nitrogen atoms provides the necessary functionality for proton transport. Theoretical investigations on similar anhydrous systems, such as pyrazole-doped poly(vinylphosphonic acid), show that protons are transported through a network of hydrogen bonds formed between the polymer and the heterocyclic dopant. It is plausible that piperazine-based compounds could be integrated into polymer or metal-organic framework (MOF) systems to create novel materials with enhanced proton conductivity for next-generation energy applications.

Q & A

Basic Synthesis and Characterization

Q: What synthetic methodologies are employed for the preparation of 1-(2,4-Difluorobenzoyl)piperazine, and how is purity confirmed? A: The synthesis typically involves coupling 2,4-difluorobenzoic acid derivatives with piperazine under conditions optimized for nucleophilic acyl substitution. For example, analogous compounds like 1-(2-fluorobenzyl)piperazine triazoles are synthesized using CuSO₄·5H₂O and sodium ascorbate as catalysts in a solvent system of H₂O:DCM (1:2), followed by extraction and silica gel chromatography . Purity is validated via elemental analysis, NMR (¹H/¹³C), and HPLC. Spectral data (e.g., IR for carbonyl groups) and mass spectrometry further confirm structural integrity .

Advanced Structure-Activity Relationships (SAR)

Q: How do substituent variations on the piperazine ring influence biological activity? A: Modifications such as fluorination at the benzoyl moiety (e.g., 2,4-difluoro substitution) enhance lipophilicity and metabolic stability, potentially improving blood-brain barrier penetration. Conversely, bulky groups like beta-cyclodextrin reduce toxicity but may sterically hinder receptor binding, decreasing activity . Comparative studies of para- vs. ortho-fluorophenyl derivatives reveal distinct pharmacokinetic profiles, emphasizing the role of electronic and steric effects .

Toxicity-Activity Trade-offs

Q: Why do structural modifications aimed at reducing toxicity sometimes diminish biological efficacy? A: For instance, beta-cyclodextrin inclusion complexes in piperazine derivatives reduce cytotoxicity by shielding reactive groups but may limit interactions with target receptors. This trade-off is evident in reduced antiplatelet activity despite lower toxicity . Mitigation strategies include optimizing linker length or introducing bioisosteres to balance safety and efficacy.

Advanced Analytical Techniques

Q: What advanced analytical methods differentiate isomers or structurally similar piperazine derivatives? A: Raman microspectroscopy with multivariate analysis (e.g., PCA/LDA) distinguishes isomers like 1-(3-chlorophenyl)piperazine from its ortho/para analogs. Parameters include laser power (20 mW), 128–256 scans, and peak intensity comparisons. Statistical separation of isomers achieves >99% variance explanation in PCA .

In Vivo Biological Evaluation

Q: How is local anesthetic or antiplatelet activity evaluated in preclinical models? A: Infiltration anesthesia models in rodents measure latency to pain response (e.g., tail-flick test). Data are quantified using mean anesthetic indices with standard deviations, as shown in Table V of . For antiplatelet activity, ADP-induced platelet aggregation assays and thromboelastography validate computational predictions .

Resolving Data Contradictions

Q: How can conflicting reports on antiplatelet activity be reconciled? A: Discrepancies between in silico predictions and in vitro results may arise from assay conditions (e.g., platelet source, agonist concentration). A tiered approach combining molecular docking (e.g., targeting P2Y₁₂ receptors), in vitro aggregation assays, and ex vivo models (e.g., rat arterial thrombosis) resolves contradictions .

Molecular Docking Strategies

Q: What protocols are used to predict target interactions via molecular docking? A: Docking against serotonin (5-HT₁A) or dopamine receptors involves:

Protein preparation (PDB: 7E2Z) with removed water and added hydrogens.

Ligand optimization using DFT (B3LYP/6-31G*).

Validation via RMSD <2.0 Å from co-crystallized ligands.
Free energy calculations (MM-GBSA) prioritize high-affinity candidates .

Isomer-Specific Bioactivity

Q: How do positional isomers of fluorophenyl-piperazines differ in receptor binding? A: 1-(2-Fluorophenyl)piperazine shows higher 5-HT₁A affinity (Ki = 12 nM) than its 3- or 4-fluoro analogs due to optimal aryl ring orientation. Radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A) and functional cAMP assays quantify subtype selectivity .

Metabolic Stability Assessment

Q: What methodologies evaluate metabolic stability in hepatic microsomes? A: Incubation with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS quantification of parent compound depletion. Half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎) are calculated. Piperazine derivatives with electron-withdrawing groups (e.g., -F) exhibit prolonged t₁/₂ (>60 mins) due to reduced CYP3A4-mediated oxidation .

Receptor Binding Assays

Q: How is binding affinity to neurological targets quantified? A: Competitive radioligand displacement assays using:

  • ³H-Spiperone for D₂ dopamine receptors.
  • ³H-Ketanserin for 5-HT₂A.
    Membranes from transfected HEK293 cells are incubated with test compounds (0.1–10 µM), and Ki values derived via Cheng-Prusoff equation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.